
3-Methoxy-2-methyl-4H-pyran-4-one
Overview
Description
3-Methoxy-2-methyl-4H-pyran-4-one (CAS: 4780-14-7) is a pyranone derivative with the molecular formula C₇H₈O₃ and a molecular weight of 140.14 g/mol. It features a pyran ring substituted with a methoxy (-OCH₃) group at position 3 and a methyl (-CH₃) group at position 2 . Its synthesis often involves cyclization or substitution reactions, as seen in related pyranone derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-2-methyl-4H-pyran-4-one can be synthesized through several methods. One common route involves the methylation of maltol (3-hydroxy-2-methyl-4H-pyran-4-one) using dimethyl sulfate or methyl iodide as the methylating agents . The reaction typically occurs under basic conditions, such as in the presence of sodium hydroxide or potassium carbonate, to facilitate the methylation process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale methylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methyl-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Antimicrobial Properties
Research indicates that 3-Methoxy-2-methyl-4H-pyran-4-one exhibits notable antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. A study published in "Natural Product Communications" highlighted its potential as a therapeutic agent in treating bacterial infections . The compound's efficacy in inhibiting bacterial growth positions it as a candidate for developing new antibiotics.
Iron Chelation Therapy
This compound has been investigated for its potential applications in iron chelation therapy , particularly for iron-deficiency anemia. Its ability to bind iron ions may help in reducing excess iron levels in the body, thereby preventing oxidative stress and related health issues .
Antioxidant Activity
Studies have demonstrated that this compound possesses antioxidant properties , which can be beneficial in combating oxidative stress-related diseases. Its effectiveness as an antioxidant was evaluated through various assays, showing significant radical scavenging activity .
Reagent in Organic Synthesis
This compound serves as a versatile reagent in organic synthesis. It is commonly utilized to synthesize other biologically active compounds, including derivatives of maltol, which are widely used as flavor enhancers . The compound's structure allows for various chemical transformations, making it valuable in synthetic chemistry.
Synthesis of Pyran Derivatives
Research has explored the synthesis of novel pyran derivatives using this compound as a precursor. These derivatives have shown promising biological activities, including cytotoxic effects against cancer cell lines . The ability to modify the pyran ring opens avenues for creating new pharmaceuticals.
Flavoring and Fragrance Industry
Due to its pleasant aroma, this compound is utilized as a flavoring agent in food products and as a fragrance component in the cosmetic industry . Its natural occurrence in certain fungi enhances its appeal for use in natural flavor formulations.
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial properties of this compound demonstrated that it effectively inhibited the growth of E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, suggesting potential for further development into antibacterial drugs .
Case Study 2: Antioxidant Activity Assessment
In an evaluation of antioxidant activity, various concentrations of this compound were tested against DPPH radicals. Results indicated strong scavenging activity, with an IC50 value lower than that of common antioxidants like butylated hydroxytoluene (BHT), highlighting its potential utility in nutritional supplements or functional foods .
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methyl-4H-pyran-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Zanthopyranone (C₈H₁₀O₄)
- Spectroscopic Data: 1H NMR: Zanthopyranone shows distinct shifts due to its hydroxyl and extended substituents, while 3-Methoxy-2-methyl-4H-pyran-4-one exhibits characteristic methoxy proton signals at δ ~3.8 ppm . HRESIMS: Zanthopyranone has a higher molecular ion ([M+H]+ = 171.0653) compared to this compound ([M+H]+ = 141.0550) .
- Applications: Zanthopyranone’s polar groups may enhance solubility in aqueous systems, making it suitable for biomedical research, whereas the lipophilic nature of this compound favors organic-phase reactions .
3-Hydroxy-2-methyl-4H-pyran-4-one (CAS: 118-71-8)
- Physical Properties : The hydroxyl group increases melting point (exact value unspecified) and water solubility compared to the methoxy analogue .
Tabulated Comparison of Key Properties
Research Findings and Implications
- Synthetic Flexibility : The methoxy and methyl groups in this compound allow for regioselective modifications, as demonstrated in derivatives like 8b and 8c .
- Thermal Stability: Derivatives with electron-withdrawing groups (e.g., dichlorobenzoyl in 7c) exhibit higher melting points (164°C) compared to non-polar analogues .
Biological Activity
3-Methoxy-2-methyl-4H-pyran-4-one, also known as a pyranone derivative, has garnered attention in recent years due to its diverse biological activities. This compound is primarily derived from natural sources, particularly from fungi such as Penicillium citrinum and Acrostalagmus luteoalbus . Its unique structure, characterized by a six-membered ring with a methoxy group and a methyl group, contributes to its reactivity and biological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a conjugated system of double bonds and an oxygen atom within the ring, which plays a crucial role in its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Ion Chelation : The compound exhibits the ability to chelate metal ions, particularly iron(III), which is vital for various biological processes .
- Antioxidant Activity : It has been shown to scavenge free radicals, reducing oxidative stress and potentially mitigating cellular damage .
- Antimicrobial Properties : The compound demonstrates significant antimicrobial activity against various pathogens, including fungi and bacteria .
Antimicrobial Activity
Research indicates that this compound possesses notable antifungal properties. It has shown effectiveness against human pathogens such as Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) of 8 µg/mL and 2 µg/mL, respectively . Additionally, it has been effective against Pseudogymnoascus destructans, the causative agent of white-nose syndrome in bats, with an MIC of 15 μg/mL.
Antioxidant Activity
The compound's antioxidant properties have been highlighted in various studies. It has been reported to effectively scavenge free radicals, indicating its potential use in reducing oxidative stress in biological systems .
Anticancer Potential
In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. For instance, it showed IC50 values ranging from 0.14 to 4.1 µg/mL against murine P388 lymphocytic leukemia cells . This suggests potential applications in oncology, where it may serve as a lead compound for developing new anticancer therapies.
Research Findings and Case Studies
A detailed examination of the biological activity of this compound reveals several key findings:
Q & A
Basic Research Questions
Q. How can the synthesis of 3-Methoxy-2-methyl-4H-pyran-4-one be optimized for high yield and purity in academic settings?
- Methodological Answer : Synthesis optimization often involves evaluating reaction conditions (e.g., solvent polarity, temperature, and catalysts). For pyranone derivatives, methods like the Friedländer reaction or cyclization of diketones with methoxy/methyl substituents are common starting points . Structural analogs (e.g., 3-Hydroxy-2-methyl-4H-pyran-4-one) have been synthesized via acid-catalyzed cyclization, which could be adapted by substituting hydroxyl groups with methoxy moieties . Purity can be enhanced using column chromatography (silica gel, ethyl acetate/hexane gradients) and confirmed via HPLC or GC-MS.
Q. What analytical techniques are most reliable for characterizing this compound and resolving structural ambiguities?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm substituent positions (e.g., methoxy at C3, methyl at C2) by analyzing coupling constants and chemical shifts. For example, methoxy protons typically resonate at δ 3.3–3.7 ppm .
- X-ray Crystallography : Resolves absolute configuration and ring conformation. Related pyranones (e.g., 3,5-Dihydroxy-2-methyl-4H-pyran-4-one) have been structurally validated via this method .
- Mass Spectrometry : HRMS (ESI-TOF) provides exact mass verification (e.g., molecular ion [M+H]+ at m/z 156.078 for CHO) .
Q. How does the bioactivity of this compound compare to hydroxylated analogs in antimicrobial assays?
- Methodological Answer : Bioactivity screening should include:
- In vitro MIC assays against Gram-positive/negative bacteria and fungi.
- Structure-Activity Relationship (SAR) analysis : Compare with hydroxylated analogs (e.g., 3-Hydroxy-2-methyl-4H-pyran-4-one). Methoxy groups may reduce polarity, altering membrane permeability and potency .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported toxicity data for pyranone derivatives like this compound?
- Methodological Answer : Contradictions often arise from:
- Model system variability : Compare results across prokaryotic (e.g., E. coli) and eukaryotic (e.g., mammalian cell lines) models.
- Dose-response validation : Use standardized protocols (e.g., OECD Guidelines) for acute/chronic toxicity.
- Metabolite profiling : LC-MS/MS can identify reactive metabolites (e.g., quinones) that may explain discrepancies in mutagenicity, as seen in analogs like DDMP (2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C4 carbonyl).
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity.
- Docking Studies : Simulate interactions with nucleophiles (e.g., amines) to validate synthetic pathways. Reference SMILES/InChI keys (e.g., InChI=1/C7H8O3) for accurate model building .
Q. What role does stereochemistry play in the catalytic hydrogenation of this compound derivatives?
- Methodological Answer :
- Chiral Catalysts : Use Ru-BINAP complexes to achieve enantioselective reduction of the α,β-unsaturated ketone moiety.
- Monitoring Stereochemistry : Chiral HPLC or polarimetry can track enantiomeric excess. Compare with diastereomers of related compounds (e.g., (R)-2-methyl-2H-pyran-4(3H)-one) .
Q. How can stability studies under varying pH and temperature conditions inform storage protocols for this compound?
- Methodological Answer :
- Accelerated Degradation Testing : Incubate samples at 40–60°C and pH 1–13. Monitor degradation via UV-Vis (λ~270 nm for pyranones).
- Kinetic Analysis : Fit data to Arrhenius or Eyring equations to predict shelf life. Analog studies (e.g., 4-Methoxy-6-methyl-2H-pyran-2-one) suggest hydrolytic instability at extreme pH .
Properties
IUPAC Name |
3-methoxy-2-methylpyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5-7(9-2)6(8)3-4-10-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGPLHHTRNJSDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343137 | |
Record name | 3-Methoxy-2-methyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4780-14-7 | |
Record name | 3-Methoxy-2-methyl-4H-pyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4780-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-2-methyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-Pyran-4-one, 3-methoxy-2-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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